tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclobutylamino group, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of cyclobutylamine and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, cooling, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, which may lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar functional groups.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A structurally related compound with a bicyclic ring system.
Uniqueness: tert-Butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its cyclobutylamino group provides distinct steric and electronic properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-5-10(11(16)14-9-7-6-8-9)15-12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
WGXMKMRGCVIXTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1CCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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